molecular formula C11H15NO3S B14818680 N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide

N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide

Cat. No.: B14818680
M. Wt: 241.31 g/mol
InChI Key: JQFVSVYNTZFFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylphenyl ring, which is further connected to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-8-7-10(15-9-3-4-9)5-6-11(8)12-16(2,13)14/h5-7,9,12H,3-4H2,1-2H3

InChI Key

JQFVSVYNTZFFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyclopropoxy-2-methylphenylamine and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-cyclopropoxy-2-methylphenylamine is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.